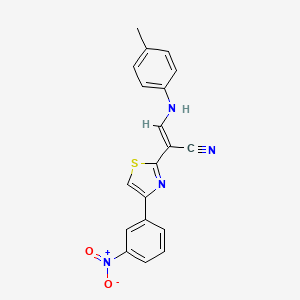

(E)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(4-methylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2S/c1-13-5-7-16(8-6-13)21-11-15(10-20)19-22-18(12-26-19)14-3-2-4-17(9-14)23(24)25/h2-9,11-12,21H,1H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLUQPOLEDJBLI-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological properties, including antimicrobial, antioxidant, and enzyme inhibitory activities. This article delves into the synthesis, biological activity, and potential applications of this compound based on recent research findings.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving α-haloketones and thiourea.

- Acrylonitrile Introduction : The introduction of the acrylonitrile moiety can be accomplished through nucleophilic substitution reactions involving suitable electrophiles.

The molecular formula is , with a molecular weight of 392.42 g/mol, as computed from its structure .

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The following sections summarize key findings regarding its biological effects.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that thiazole derivatives can inhibit the growth of various bacteria and fungi by disrupting cell wall synthesis or interfering with metabolic pathways .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Microorganism | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| This compound | C. albicans | 20 |

Antioxidant Activity

The compound has also shown promising antioxidant activity, which is crucial for combating oxidative stress-related diseases. In vitro assays demonstrated that it effectively scavenges free radicals, thus protecting cellular components from oxidative damage .

Enzyme Inhibition

One notable area of research involves the inhibition of human monoamine oxidase (hMAO), particularly isoform B, which is linked to neurodegenerative disorders such as Parkinson's disease. Structure-activity relationship studies revealed that modifications in the thiazole structure significantly affect the inhibitory potency against hMAO-B .

Table 2: Inhibition Potency Against hMAO Isoforms

| Compound | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) |

|---|---|---|

| Compound C | 50 | 10 |

| This compound | 40 | 8 |

Case Studies

Several case studies have been documented to elucidate the biological mechanisms underlying the activity of thiazole derivatives:

- Flavivirus Protease Inhibition : A study highlighted the effectiveness of thiazole derivatives in inhibiting flaviviral proteases, which are critical for viral replication. The compound demonstrated significant inhibition against NS2B-NS3 protease across multiple flavivirus strains .

- Neuroprotective Effects : Another study evaluated the neuroprotective potential of various thiazole derivatives, including this compound, showing promising results in reducing neurotoxicity in cellular models .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (E)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via a Knoevenagel condensation reaction. For example, 2-(benzothiazol-2-yl)acetonitrile derivatives react with aromatic aldehydes (e.g., 3-nitrobenzaldehyde) in the presence of a base catalyst like piperidine or ammonium acetate. Solvents such as ethanol or DMF are critical for solubility and reaction efficiency . Optimization involves controlling temperature (60–80°C), reaction time (4–12 hours), and purification via column chromatography using ethyl acetate/hexane mixtures. Yield improvements (up to 84% in similar systems) are achieved by avoiding moisture and using inert atmospheres .

Q. How do spectroscopic techniques confirm the structure and stereochemistry of this acrylonitrile derivative?

- NMR : The E-configuration is confirmed by the coupling constant (J ≈ 12–16 Hz) between the α,β-unsaturated protons. For example, in (E)-2-(benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile, the vinyl protons appear as doublets at δ 8.2–8.5 ppm .

- IR : A sharp peak near 2220 cm⁻¹ confirms the nitrile (CN) group.

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula.

- XRD (if crystallized): SHELX refinement resolves bond lengths and angles, confirming spatial arrangement .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data, such as variable anticancer efficacy across studies?

Discrepancies often arise from differences in cell lines, assay protocols, or compound purity. For instance, benzo[d]thiazol-2-yl acrylonitriles show GI₅₀ values ranging from 0.021 μM to 12.2 μM depending on cancer type (e.g., leukemia vs. colon) . To address this:

Q. How can X-ray crystallography and computational modeling elucidate structure-property relationships?

Single-crystal XRD using SHELXL refines the 3D structure, revealing intermolecular interactions (e.g., hydrogen bonds between the nitrile and thiazole groups). For example, SHELX analysis of similar compounds shows planar geometries critical for π-π stacking in enzyme binding . Computational studies (DFT, molecular dynamics) further predict electronic properties (HOMO-LUMO gaps) and binding affinities to targets like acetylcholinesterase .

Q. What methodological approaches are used to study this compound’s potential as a fluorescent chemosensor?

UV-vis and fluorescence titrations in mixed solvents (e.g., ACN:H₂O, 1:9) quantify anion binding. For instance, a related benzothiazole acrylonitrile exhibited a 124-fold fluorescence enhancement upon cyanide binding, with a detection limit of 4.24 × 10⁻⁸ M . Key steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.